molecular formula C10H14BrN B1386236 [(4-Bromo-2-methylphenyl)methyl](ethyl)amine CAS No. 1155459-99-6

[(4-Bromo-2-methylphenyl)methyl](ethyl)amine

Cat. No. B1386236
CAS RN: 1155459-99-6
M. Wt: 228.13 g/mol
InChI Key: MERUOSINQFKKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-methylphenyl)methylamine” is a chemical compound. It is also known as 4-Bromo-2-methylaniline . The compound has a linear formula of BrC6H3(CH3)NH2 . It is used as an organic building block .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-methylphenyl)methylamine” can be represented by the linear formula BrC6H3(CH3)NH2 . The compound has a molecular weight of 186.05 . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in free radical reactions . It can also undergo nucleophilic substitution and oxidation . The exact reactions and their outcomes would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The compound has a boiling point of 240°C and a melting point of 57-59°C . It is also worth noting that the compound’s properties can influence its reactivity and the types of reactions it can participate in.

Scientific Research Applications

Kinetic Studies and Mechanisms

  • Kinetics and Mechanism of the Pyridinolysis of Alkyl Aryl Thionocarbonates: This study investigates the kinetic behavior of reactions involving certain thionocarbonates with substituted pyridines, which might be relevant to understanding the reactions of (4-Bromo-2-methylphenyl)methyl](ethyl)amine under similar conditions (Castro, Cubillos, Santos, & Téllez, 1997).

Electrochemical Applications

  • The indirect anodic oxidation of amines mediated by brominated aryl amines: This paper explores the effective use of tris(4-bromophenyl)amine in the indirect oxidation of amines, which may provide insights into the electrochemical applications of related brominated aryl amines (Pletcher & Zappi, 1989).

Copper-Catalyzed Reactions

  • Amination of aryl halides using copper catalysis: This research demonstrates the catalysis of amination reactions of aryl halides using copper, which could be applicable to the amination of compounds like (4-Bromo-2-methylphenyl)methyl](ethyl)amine (Lang, Zewge, Houpis, & Volante, 2001).

High-Pressure Reactions

  • High pressure vs. thermal activation in the conjugate addition of amines: This study discusses the behavior of certain amines under high-pressure conditions, which could be relevant for understanding the reactivity of (4-Bromo-2-methylphenyl)methyl](ethyl)amine in similar scenarios (Rulev et al., 1998).

Synthesis and Applications in Medicinal Chemistry

  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole: This research involves the synthesis of compounds from amines, which might offer insights into potential medicinal applications of (4-Bromo-2-methylphenyl)methyl](ethyl)amine (Noolvi et al., 2014).

Mechanism of Action

The mechanism of action of “(4-Bromo-2-methylphenyl)methylamine” in a chemical reaction would depend on the specific reaction it is involved in. For example, in a free radical reaction, it can lose a hydrogen atom to form a radical, which can then react with other species .

Safety and Hazards

The compound is classified as having acute toxicity, both oral and dermal, and it can cause eye irritation, skin irritation, and respiratory sensitization . It is recommended to handle the compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

N-[(4-bromo-2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-4-5-10(11)6-8(9)2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERUOSINQFKKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-2-methylphenyl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromo-2-methylphenyl)methyl](ethyl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Bromo-2-methylphenyl)methyl](ethyl)amine
Reactant of Route 3
Reactant of Route 3
[(4-Bromo-2-methylphenyl)methyl](ethyl)amine
Reactant of Route 4
[(4-Bromo-2-methylphenyl)methyl](ethyl)amine
Reactant of Route 5
Reactant of Route 5
[(4-Bromo-2-methylphenyl)methyl](ethyl)amine
Reactant of Route 6
Reactant of Route 6
[(4-Bromo-2-methylphenyl)methyl](ethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.